molecular formula C21H16FN5O3 B2603092 7-(4-fluorophenyl)-8-(2-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923504-95-4

7-(4-fluorophenyl)-8-(2-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2603092
CAS RN: 923504-95-4
M. Wt: 405.389
InChI Key: QARPZWDGEBEJIN-UHFFFAOYSA-N
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Description

“7-(4-fluorophenyl)-8-(2-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical compound with the molecular formula C21H16FN5O3 . Its average mass is 405.382 Da and its monoisotopic mass is 405.123718 Da .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds within the imidazo[2,1-f]purine-2,4-dione class have been synthesized and evaluated for their biological activity, particularly as potential antidepressant agents. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have shown affinity for serotonin receptors and inhibitory activity against phosphodiesterase, highlighting their potential for treating depression and anxiety (Zagórska et al., 2016).

Spectral and Photophysical Properties

The spectral and photophysical properties of imidazo[1,2-a]purine derivatives related to acyclovir have been studied, providing insights into their behavior in various solvents and under different pH conditions. This research can inform the development of imaging agents and photodynamic therapy drugs (Wenska et al., 2004).

Antimycobacterial Activity

Imidazole derivatives, including those related to the structure , have been designed and synthesized with the goal of mimicking parts of potent antimycobacterial compounds. Some of these derivatives have shown in vitro antimycobacterial activity, suggesting the potential of imidazo[2,1-f]purine-2,4-dione derivatives in tuberculosis treatment (Miranda & Gundersen, 2009).

Antiviral Activity

The synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, which are analogs of the purine nucleosides, have been reported. These compounds, acting as isosteres of purine, are of interest for pharmaceutical research due to their potential antiviral properties (Kim et al., 1978).

Radiosensitizers and Chemotherapy

Studies on imidazo[2,1-b][1,3]benzothiazole derivatives as new radiosensitizers have highlighted their effectiveness in enhancing the radiotherapy treatment of cancer. These compounds have shown considerable in vitro anticancer activity, indicating the potential use of imidazo[2,1-f]purine-2,4-dione derivatives in cancer therapy (Majalakere et al., 2020).

Future Directions

The future directions for this compound could involve further studies to elucidate its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in pharmacology, given the activities of similar compounds, could be explored .

properties

IUPAC Name

7-(4-fluorophenyl)-6-(2-methoxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3/c1-25-18-17(19(28)24-21(25)29)26-11-15(12-7-9-13(22)10-8-12)27(20(26)23-18)14-5-3-4-6-16(14)30-2/h3-11H,1-2H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARPZWDGEBEJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=CC=C4OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorophenyl)-8-(2-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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